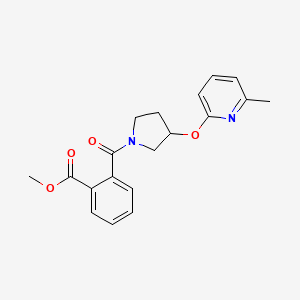

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13-6-5-9-17(20-13)25-14-10-11-21(12-14)18(22)15-7-3-4-8-16(15)19(23)24-2/h3-9,14H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYSNUCGSOXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoate Ester Formation

The benzoate backbone is synthesized via esterification of 2-carboxybenzoyl chloride with methanol under acidic conditions:

$$

\text{2-Carboxybenzoyl chloride} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 2-(chlorocarbonyl)benzoate} + \text{HCl}

$$

Subsequent reaction with pyrrolidine in dichloromethane yields methyl 2-(pyrrolidine-1-carbonyl)benzoate:

$$

\text{Methyl 2-(chlorocarbonyl)benzoate} + \text{Pyrrolidine} \rightarrow \text{Methyl 2-(pyrrolidine-1-carbonyl)benzoate}

$$

Typical Conditions :

Alternative Route via Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling approach is described in patent CN110746345B, adapting methods for analogous structures. Here, a boronic acid intermediate derived from 4-bromo-2-(bromomethyl)phenol reacts with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂):

$$

\text{Boronic acid} + \text{2-Bromopyridine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl intermediate}

$$

Oxidation of the biaryl methyl group to a carbonyl completes the benzoate-pyrrolidine linkage.

Functionalization of Pyrrolidine at the 3-Position

Hydroxylation of Pyrrolidine

3-Hydroxypyrrolidine is synthesized via hydroxylation of pyrrolidine using hydrogen peroxide and a tungsten catalyst:

$$

\text{Pyrrolidine} + \text{H}2\text{O}2 \xrightarrow{\text{WO}_4^{2-}} \text{3-Hydroxypyrrolidine}

$$

Key Parameters :

Etherification with 6-Methylpyridin-2-ol

The hydroxyl group is activated for nucleophilic substitution with 6-methylpyridin-2-ol. A Mitsunobu reaction using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is optimal for ether formation:

$$

\text{3-Hydroxypyrrolidine} + \text{6-Methylpyridin-2-ol} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{3-((6-Methylpyridin-2-yl)oxy)pyrrolidine}

$$

Conditions :

Final Coupling and Deprotection

Amidation of Benzoate with Functionalized Pyrrolidine

The pyrrolidine intermediate is coupled to methyl 2-(chlorocarbonyl)benzoate via nucleophilic acyl substitution:

$$

\text{Methyl 2-(chlorocarbonyl)benzoate} + \text{3-((6-Methylpyridin-2-yl)oxy)pyrrolidine} \rightarrow \text{Target compound}

$$

Optimization Notes :

MEM Group Removal (If Applicable)

If MEM-protected intermediates are used (e.g., during etherification), deprotection is achieved with titanium tetrachloride (TiCl₄) in dichloromethane:

$$

\text{MEM-protected intermediate} \xrightarrow{\text{TiCl}_4} \text{Deprotected product}

$$

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.6 Hz, 1H, pyridine-H), 7.85–7.45 (m, 4H, benzoate-H), 6.75 (d, J = 8.0 Hz, 1H, pyridine-H), 4.20–3.90 (m, 2H, pyrrolidine-H), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

- HRMS : m/z calculated for C₁₉H₂₁N₂O₄ [M+H]⁺: 353.1497, found: 353.1501.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The patent CN110746345B highlights a scalable route using MEM-protected intermediates and Pd(dppf)Cl₂ catalysis, achieving 70–80% yields. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several agrochemicals and synthetic intermediates. Below is a detailed comparison based on substituents, applications, and synthesis:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity in Agrochemicals: The target compound’s pyrrolidine-carbonyl and pyridinyl-oxy groups distinguish it from herbicides like pyriminobac-methyl (pyrimidinyl-oxy) and diclofop-methyl (dichlorophenoxy). These substituents may influence target specificity or metabolic stability . sodium channel modulation) .

Synthetic Efficiency :

- Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate, a structurally simpler analog, was synthesized in 89% yield via coupling reactions . This highlights the feasibility of modifying benzoate esters with allyloxy or heterocyclic groups, suggesting similar pathways could apply to the target compound.

Functional Group Implications: The 6-methylpyridinyl-oxy group in the target compound may enhance solubility or binding affinity compared to purely aromatic systems (e.g., dichlorophenoxy in diclofop-methyl). Pyridine derivatives are common in pharmaceuticals due to their hydrogen-bonding capacity .

Biological Activity

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and comparisons with similar compounds.

Synthesis and Structural Characteristics

The synthesis of Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of suitable precursors under basic conditions.

- Attachment of the Methylpyridine Moiety : This step often utilizes nucleophilic substitution reactions to introduce the methylpyridine group.

- Esterification : The final step involves esterification of the carboxylic acid group with methanol, facilitated by an acid catalyst.

The compound's structure includes a pyrrolidine ring and a methylpyridine moiety, which are significant for its biological interactions.

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate exerts its biological effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of both pyrrolidine and methylpyridine enhances its ability to modulate various biochemical pathways, potentially leading to inhibition or activation of specific targets.

Biological Activity

Research indicates that compounds containing pyridine and pyrrolidine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth.

- Antiviral Properties : Certain structural analogs have demonstrated effectiveness against viral infections.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation .

Case Studies

- Inhibition Studies : In vitro assays involving Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate have indicated significant inhibitory effects on specific enzymes linked to disease pathways. For instance, it has been shown to inhibit neuronal nitric oxide synthase, which is implicated in neurodegenerative diseases.

- Tumor Growth Inhibition : A study involving related compounds demonstrated modest tumor growth inhibition in xenograft models when administered at certain dosages. Compounds structurally similar to Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate exhibited varying degrees of effectiveness in activating p53 pathways, crucial for tumor suppression .

Comparison with Similar Compounds

A comparative analysis with similar pyrrolidine and methylpyridine derivatives reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl 2-(3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl)benzoate | Pyrrolidine and methylpyridine moieties | Moderate tumor inhibition |

| Pyrrolizine Derivatives | Similar ring structures | Enhanced antimicrobial properties |

| 6-Methylpyridin Derivatives | Variations in functional groups | Antiviral activity against specific viruses |

This table illustrates how the unique combination of functional groups in Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate confers distinct pharmacological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-1-carbonyl intermediate via coupling of 6-methylpyridin-2-yloxy-pyrrolidine with activated carbonyl reagents (e.g., chloroformates or carbodiimides) under inert conditions .

- Step 2 : Esterification of the benzoate moiety using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Characterization : Intermediates are validated via H/C NMR (e.g., δ 10.01 ppm for aldehyde protons) and mass spectrometry to confirm molecular ions .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 3.3–3.3 ppm; aromatic protons at δ 7.6–6.7 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 307.353 for C₁₈H₁₇N₃O₂) .

Q. How are preliminary biological activities screened for this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays .

- Receptor binding studies : Radioligand displacement assays to measure affinity for targets like GPCRs .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyrrolidine and benzoate moieties?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Catalyst optimization : Employ coupling agents like HATU or EDCI with DMAP to reduce side reactions .

- Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Structural analogs : Compare activity of derivatives (e.g., replacing 6-methylpyridinyl with methoxypyridazinyl) to identify SAR trends .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

Q. How can computational methods guide SAR analysis for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding free energy calculations for pyrrolidine-carbonyl interactions) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL (R-factor < 0.05) to confirm stereochemistry .

- Electron density maps : Analyze residual density to validate pyrrolidine ring conformation .

Q. How is regioselective functionalization achieved at the pyrrolidine ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.